Maraviroc's Mechanism of Action on CCR5: A Technical Guide
Maraviroc's Mechanism of Action on CCR5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maraviroc, a first-in-class CCR5 antagonist, represents a significant advancement in the treatment of HIV-1 infection. This small molecule inhibitor functions not by directly competing with the viral envelope glycoprotein gp120, but through a unique allosteric mechanism. By binding to a transmembrane pocket within the CCR5 co-receptor, Maraviroc induces a conformational change that prevents the interaction of gp120 with CCR5, a critical step for the entry of R5-tropic HIV-1 into host cells.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth exploration of Maraviroc's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction to Maraviroc and CCR5
The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a primary role as a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host immune cells, such as T-cells and macrophages.[1][9] The process of viral entry is initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host cell, which triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[9] For R5-tropic viruses, this subsequent interaction with CCR5 is essential for the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.[9]
Maraviroc (UK-427,857) was identified through high-throughput screening as a potent and selective antagonist of CCR5.[10] Its development marked a paradigm shift in antiretroviral therapy, as it was the first approved drug to target a host cellular factor rather than a viral enzyme.[11][12] This unique mechanism of action makes it a valuable component of combination antiretroviral therapy (cART), particularly for treatment-experienced patients with CCR5-tropic HIV-1.[13]
The Allosteric Mechanism of Maraviroc
Maraviroc's inhibitory effect is not due to direct, competitive binding at the same site as the natural chemokine ligands (like CCL3, CCL4, and CCL5) or the viral gp120. Instead, it functions as a non-competitive, allosteric inhibitor.[1][2][3][4]
Maraviroc binds to a deep, hydrophobic pocket within the transmembrane (TM) helices of the CCR5 receptor.[1][2][4][5][14] This binding event induces a conformational change in the extracellular loops of CCR5, particularly extracellular loop 2 (ECL2).[1][2][8][15] This altered conformation of CCR5 is no longer recognized by the gp120 protein of R5-tropic HIV-1, thereby preventing the virus from using it as a co-receptor for entry.[1][2][8] The crystal structure of the CCR5-Maraviroc complex has provided high-resolution insights into this binding pocket and the allosteric mechanism.[5][14]
Interestingly, this allosteric modulation not only blocks viral entry but also affects the binding of natural chemokines. Maraviroc has been shown to inhibit the binding of CCL3, CCL4, and CCL5 to CCR5.[16]
Binding Kinetics
The interaction between Maraviroc and CCR5 is characterized by a multi-step kinetic mechanism.[17] Initial binding is followed by a conformational reorganization of the Maraviroc-receptor complex, leading to a more stable interaction with a long residence time.[17] This slow dissociation rate is a key pharmacodynamic feature that contributes to its sustained antiviral activity.[10][18]
Quantitative Data on Maraviroc-CCR5 Interaction
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of Maraviroc's binding affinity, inhibitory potency, and clinical efficacy.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of Maraviroc
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 (MIP-1β binding) | 2 nM | Radioligand binding assay | [11] |
| IC50 (CCL3 binding) | 3.3 nM | Radioligand binding assay | [16] |
| IC50 (CCL4 binding) | 7.2 nM | Radioligand binding assay | [16] |
| IC50 (CCL5 binding) | 5.2 nM | Radioligand binding assay | [16] |
| EC90 (HIV-1 BAL inhibition) | 1 nM | PM1 cells | [11] |
| Kd (Maraviroc binding) | 0.18 ± 0.02 nM | Radioligand binding assay | [18] |
| In vivo KD | 0.089 ng/mL | Population PK/PD model | [19] |
Table 2: Clinical Efficacy of Maraviroc (MOTIVATE 1 & 2 Studies, 96-Week Data)
| Parameter | Maraviroc + OBT | Placebo + OBT | Reference |
| Proportion of patients with HIV-1 RNA <50 copies/mL | 41% (twice daily), 39% (once daily) | N/A | [20] |
| Median increase in CD4+ T-cell count (cells/mm³) | 113 (twice daily), 89 (once daily) | N/A | [20] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction between Maraviroc and CCR5.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of Maraviroc to CCR5 and its ability to displace natural chemokine ligands.
-
Objective: To quantify the binding affinity (Kd) of [³H]Maraviroc to CCR5 and the inhibitory concentration (IC50) of Maraviroc against radiolabeled chemokines.
-
Materials:
-
Protocol for Saturation Binding ([³H]Maraviroc):
-
Incubate membrane aliquots (containing a fixed amount of protein) with increasing concentrations of [³H]Maraviroc (e.g., 0.5 to 32 nM) for 1 hour at room temperature in the assay buffer.[1]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Maraviroc (e.g., 2 µM).[1]
-
Separate bound from free radioligand by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Kd and Bmax (maximum number of binding sites) by non-linear regression analysis of the saturation curve.
-
-
Protocol for Competition Binding (Displacement of [¹²⁵I]CCL3):
-
Incubate membrane preparations with a fixed concentration of [¹²⁵I]CCL3 (e.g., 0.1 nM) and increasing concentrations of unlabeled Maraviroc.[1][2]
-
Follow steps 2-6 from the saturation binding protocol.
-
Calculate the IC50 value, which is the concentration of Maraviroc that inhibits 50% of the specific binding of the radiolabeled chemokine.
-
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues in CCR5 that are critical for Maraviroc binding.
-
Objective: To determine the functional importance of specific CCR5 residues for Maraviroc binding and activity.
-
Materials:
-
Plasmid DNA containing the human CCR5 coding sequence (e.g., pcDNA3.1).[1][2]
-
QuikChange Site-Directed Mutagenesis Kit (or similar).
-
Primers containing the desired point mutations.
-
HEK 293T cells for transfection.
-
Reagents for cell culture, transfection (e.g., calcium phosphate), and flow cytometry.
-
Phycoerythrin-conjugated anti-CCR5 monoclonal antibodies (e.g., 2D7) for measuring cell surface expression.[1][2]
-
-
Protocol:
-
Design and synthesize primers incorporating the desired nucleotide changes to create point mutations in the CCR5 gene.
-
Perform PCR using the CCR5 plasmid as a template and the mutagenic primers to generate mutated plasmids.
-
Digest the parental, non-mutated DNA template using a methylation-dependent endonuclease (e.g., DpnI).
-
Transform the mutated plasmid into competent E. coli for amplification.
-
Isolate the mutated plasmid DNA and confirm the mutation by DNA sequencing.[1][2]
-
Transfect HEK 293T cells with either the wild-type or mutant CCR5-expressing plasmids.[1][2]
-
After 48 hours, assess the cell-surface expression of the CCR5 mutants using flow cytometry with fluorescently labeled anti-CCR5 antibodies.[1][2]
-
Perform functional assays, such as radioligand binding assays or HIV-1 entry assays, to evaluate the impact of the mutation on Maraviroc's activity.
-
Signaling Pathways and Visualizations
Maraviroc's interaction with CCR5 not only blocks viral entry but also modulates intracellular signaling pathways. As a functional antagonist, Maraviroc inhibits the signaling cascades typically initiated by the binding of natural chemokines to CCR5.[16] This includes the inhibition of calcium mobilization.[21] Furthermore, there is evidence that Maraviroc can influence signaling pathways such as MAPK/NF-κB in other cellular contexts.[22]
Below are Graphviz diagrams illustrating the mechanism of action of Maraviroc and the experimental workflow for its characterization.
References
- 1. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric model of maraviroc binding to CC chemokine receptor 5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifaceted Mechanisms of HIV Inhibition and Resistance to CCR5 Inhibitors PSC-RANTES and Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the CCR5 chemokine receptor-HIV entry inhibitor maraviroc complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 7. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Clinical HIV-1 Strains with Resistance to Maraviroc Reveals Strain-Specific Resistance Mutations, Variable Degrees of Resistance, and Minimal Cross-Resistance to Other CCR5 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maraviroc Therapy and CCR5 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maraviroc, a CCR5 coreceptor antagonist that blocks entry of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Maraviroc: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 19. Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by maraviroc in healthy subjects and HIV-positive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Two-Year Safety and Virologic Efficacy of Maraviroc in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Maraviroc, an inhibitor of chemokine receptor type 5, alleviates neuroinflammatory response after cerebral Ischemia/reperfusion injury via regulating MAPK/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
